molecular formula C10H10N2O B14007260 3-(3-Aminoprop-1-yn-1-yl)benzamide

3-(3-Aminoprop-1-yn-1-yl)benzamide

Cat. No.: B14007260
M. Wt: 174.20 g/mol
InChI Key: VMBYFGCEMFEKNY-UHFFFAOYSA-N
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Description

3-(3-Aminoprop-1-yn-1-yl)benzamide is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an aminopropynyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminoprop-1-yn-1-yl)benzamide typically involves the reaction of 3-bromoprop-1-yne with benzamide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminoprop-1-yn-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminopropynyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-(3-Aminoprop-1-yn-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Aminoprop-1-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminoprop-1-yn-1-yl)benzoic acid
  • 3-(3-Aminoprop-1-yn-1-yl)phenol
  • 3-(3-Aminoprop-1-yn-1-yl)aniline

Uniqueness

3-(3-Aminoprop-1-yn-1-yl)benzamide is unique due to its specific aminopropynyl group attached to the benzamide structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(3-aminoprop-1-ynyl)benzamide

InChI

InChI=1S/C10H10N2O/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7H,6,11H2,(H2,12,13)

InChI Key

VMBYFGCEMFEKNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C#CCN

Origin of Product

United States

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